N-Boc-protected-guanidino oseltamivir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its cyclohexene ring, which is substituted with various functional groups, including acetamido, bis[(2-methylpropan-2-yl)oxycarbonylamino], and pentan-3-yloxy groups. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-Boc-protected-guanidino oseltamivir involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the acetamido group through acylation reactions. The bis[(2-methylpropan-2-yl)oxycarbonylamino] groups are introduced using tert-butoxycarbonyl (Boc) protection strategies, which involve the use of Boc anhydride and a base such as triethylamine.
Chemical Reactions Analysis
Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or ether groups, leading to the formation of new derivatives.
Scientific Research Applications
Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, owing to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-protected-guanidino oseltamivir involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the acetamido and bis[(2-methylpropan-2-yl)oxycarbonylamino] groups allows for specific interactions with biological molecules, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate can be compared with similar compounds such as:
tert-butyl N-[N’-[(1R,2S,3S,4R,5S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-4-[(2R,3R,5S,6R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-hydroxy-6-methylheptan-2-yl]carbamoyl]methyl]carbamate: This compound shares similar functional groups but differs in the overall structure and specific substitutions.
Methyl (2S,3S,4S,5R,6R)-6-{[(1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate: This compound has a different core structure but similar functional groups, leading to comparable reactivity and applications.
Properties
IUPAC Name |
methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N4O8/c1-11-17(12-2)36-19-14-16(21(32)35-10)13-18(20(19)27-15(3)31)28-22(29-23(33)37-25(4,5)6)30-24(34)38-26(7,8)9/h13,17-20H,11-12,14H2,1-10H3,(H,27,31)(H2,28,29,30,33,34)/t18-,19+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGQLCGHGLBZCG-XUVXKRRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1CC(=CC(C1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1CC(=C[C@@H]([C@H]1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.